molecular formula C8H11Cl2N5O2S2 B2426968 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride CAS No. 1384428-78-7

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride

Cat. No.: B2426968
CAS No.: 1384428-78-7
M. Wt: 344.23
InChI Key: CLTKRKGMFBDTSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride typically involves the reaction of hydrazine derivatives with thiadiazole compounds. One common method involves the reaction of N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .

Scientific Research Applications

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S2.2ClH/c9-11-6-1-3-7(4-2-6)17(14,15)13-8-12-10-5-16-8;;/h1-5,11H,9H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTKRKGMFBDTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)NC2=NN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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